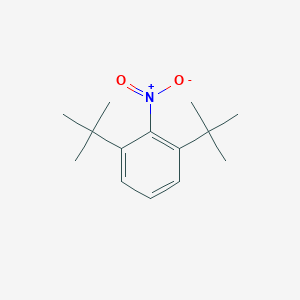![molecular formula C14H10BrNO2 B14705795 2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one CAS No. 24127-33-1](/img/structure/B14705795.png)
2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one is a chemical compound with the molecular formula C13H10BrNO2 It is a brominated derivative of benzazepinone, characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one typically involves the bromination of a precursor compound, followed by cyclization and hydroxylation steps. One common method involves the bromination of 6-hydroxybenzodbenzazepin-7-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-hydroxy-5,6-dihydrobenzobenzazepin-7-one.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-bromo-6-oxo-5,6-dihydrobenzobenzazepin-7-one.
Reduction: Formation of 6-hydroxy-5,6-dihydrobenzobenzazepin-7-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Similar structure but contains a thiazole ring instead of a benzazepinone ring.
2-Bromo-6-hydroxybenzaldehyde: Similar functional groups but lacks the benzazepinone ring structure.
Bromazolam: A triazolobenzodiazepine with similar bromine substitution but different core structure.
Uniqueness
2-Bromo-6-hydroxy-5,6-dihydrobenzodbenzazepin-7-one is unique due to its specific combination of a bromine atom and hydroxyl group on the benzazepinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
24127-33-1 |
|---|---|
Fórmula molecular |
C14H10BrNO2 |
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
2-bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one |
InChI |
InChI=1S/C14H10BrNO2/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(17)14(18)16-12/h1-7,14,16,18H |
Clave InChI |
UZNMOZALASNFJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)NC(C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)
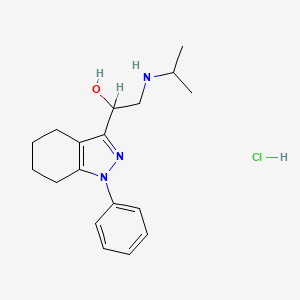
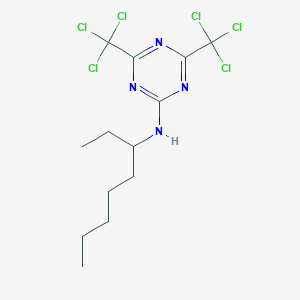

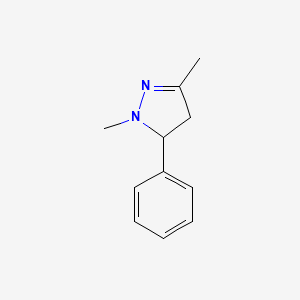
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
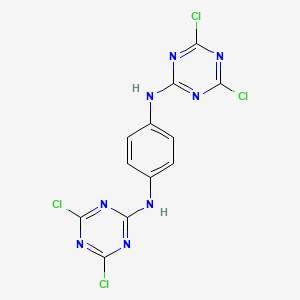

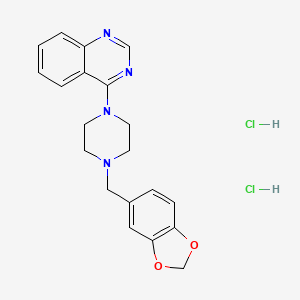
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)

